molecular formula C15H12Cl2N2O3 B11550242 methyl 6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate

methyl 6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B11550242
M. Wt: 339.2 g/mol
InChI Key: KFRJRTRZOYKJJP-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate is a heterocyclic compound that belongs to the pyran family This compound is characterized by its unique structure, which includes an amino group, a cyano group, and a dichlorophenyl group attached to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate typically involves the reaction of substituted 2-methoxycarbonylacetanilide with α-substituted cinnamonitriles. This reaction proceeds through a Michael addition followed by cyclization to form the pyran ring . The reaction conditions often include the use of a base such as sodium ethoxide in an ethanol solvent, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate involves its interaction with various molecular targets. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the dichlorophenyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate is unique due to its specific substitution pattern on the pyran ring, which can influence its reactivity and biological activity. The presence of the dichlorophenyl group also distinguishes it from other similar compounds, potentially enhancing its lipophilicity and interaction with biological targets.

Properties

Molecular Formula

C15H12Cl2N2O3

Molecular Weight

339.2 g/mol

IUPAC Name

methyl 6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C15H12Cl2N2O3/c1-7-12(15(20)21-2)13(10(6-18)14(19)22-7)9-4-3-8(16)5-11(9)17/h3-5,13H,19H2,1-2H3

InChI Key

KFRJRTRZOYKJJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=C(C=C(C=C2)Cl)Cl)C(=O)OC

Origin of Product

United States

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